molecular formula C9H13ClN4 B185294 2-氯-4-(4-甲基哌嗪-1-基)嘧啶 CAS No. 749898-92-8

2-氯-4-(4-甲基哌嗪-1-基)嘧啶

货号 B185294
CAS 编号: 749898-92-8
分子量: 212.68 g/mol
InChI 键: DLSDRFQCEQEWGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular weight of 212.68 . It is a powder at room temperature .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine (S5 and U5) was achieved by heating a stirred solution of 7(a-b)(94 mmol) and K2CO3 (60 mmol) in CHCl3 (70 mL), to which propargyl bromide (150 mmol) was added at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 212.68 .

科学研究应用

  1. Histamine H4 Receptor Ligands: Altenbach et al. (2008) 进行了关于2-氨基嘧啶作为组织胺H4受体配体的研究。他们优化了这些化合物的效力,导致开发出具有显著抗炎和抗痛活性的类似物,暗示在疼痛管理中的潜在应用 (Altenbach et al., 2008)

  2. Regioselective Synthesis: Abdou (2006) 探索了使用有机锂试剂合成新嘧啶衍生物的区域选择性合成。该研究强调了C-4取代产物的形成,表明了开发多样化嘧啶基化合物的潜力 (Abdou, 2006)

  3. Cholinesterase and Aβ-Aggregation Inhibitors: Mohamed et al. (2011) 设计并合成了2,4-二取代嘧啶作为胆碱酯酶和淀粉样蛋白-β聚集的双重抑制剂,与阿尔茨海默病相关。这表明了该化合物在开发神经退行性疾病治疗方面的潜力 (Mohamed et al., 2011)

  4. Amplifiers of Phleomycin: Brown et al. (1982) 研究了异杂双环类化合物,如2-氯-4-(4-甲基哌嗪-1-基)嘧啶作为氟霉素的增效剂,暗示在增强某些抗生素效力方面的应用 (Brown, Cowden, & Strekowski, 1982)

  5. CB2 Cannabinoid Receptors Antagonists: Tuo et al. (2018) 设计了氧唑并[5,4-d]嘧啶,包括2-氯-4-(4-甲基哌嗪-1-基)嘧啶的衍生物,作为CB2受体配体,具有治疗与大麻素受体相关疾病的潜在应用 (Tuo et al., 2018)

  6. Cerebroprotective Effect: Smith et al. (1993) 研究了BW619C89的脑保护效应,这是与2-氯-4-(4-甲基哌嗪-1-基)嘧啶相关的化合物,在脑缺血中显示出潜在的神经保护疗法 (Smith, Lekieffre, Sowinski, & Meldrum, 1993)

  7. Antitumor Activities: Guo et al. (2012) 合成并评估了一系列嘧啶衍生物,包括与2-氯-4-(4-甲基哌嗪-1-基)嘧啶相关的化合物,对人类癌细胞系的抗肿瘤活性 (Guo et al., 2012)

  8. PET Imaging Agent for IRAK4 Enzyme: Wang et al. (2018) 合成了2-氯-4-(4-甲基哌嗪-1-基)嘧啶的衍生物,作为潜在的PET成像剂,用于可视化神经炎症中IRAK4酶活性 (Wang et al., 2018)

安全和危害

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

未来方向

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . This suggests that “2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine” could be a valuable starting material for the synthesis of new compounds with potential biological activity.

属性

IUPAC Name

2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSDRFQCEQEWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364899
Record name 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

CAS RN

749898-92-8
Record name 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyrimidine (447 mg, 3 mmol) in ethanol (10 mL) was added 1-methylpyperazine (360 mg, 3.6 mmol). The resulting mixture was stirred at room temperature overnight. The resulting white solid was collected by filtration and washed with ethanol, Na2CO3 solution and water and ethanol.
Quantity
447 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2,4-dichloropyrimidine (0.967 g, 6.49 mmol), 1-methylpiperazine (0.65 g, 6.40 mmol), and ethyldiisopropylamine (2.8 mL, 16.22 mmol) in ethanol (13 mL) was stirred at −10° C. for 2 h and then at r.t. overnight. The mixture was partitioned between H2O/brine (3:1; 100 mL) and chloroform (3×70 mL). The combined organic phases were washed once with brine (50 mL) an dried over MgSO4. Removal of solvent yielded a pale-beige solid, which was washed with ethyl acetate/ultrasound to give the desired product as a colourless powder, which was further washed with Et2O. Additional product was obtained upon fractional crystallization of the washing solution. A total of 0.741 g (3.48 mmol, 54%) of 2-chloro-4-(4-methylpiperazin1-yl)pyrimidine was obtained. LC/ESI-MS: m/z=213 [M(35Cl)+H]+; Rt=0.5 min.
Quantity
0.967 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。